Vignafuran

Description

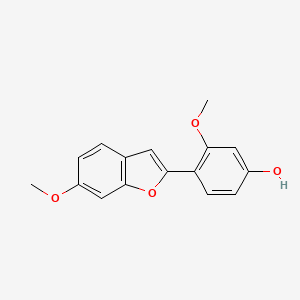

Vignafuran (C₁₆H₁₄O₄, molecular weight: 270.28) is a naturally occurring 2-arylbenzofuran phytoalexin first identified in Vigna unguiculata (cowpea) and Lablab purpureus (hyacinth bean) . Its structure comprises a benzofuran core substituted with a 2-(4-hydroxy-2-methoxyphenyl) group (Figure 1) . Biosynthetically, it originates from phenylalanine via an isoflavonoid precursor, with the loss of the C-3 methylene group during cyclization, as demonstrated by isotopic labeling studies . This compound exhibits potent antifungal activity, particularly against Helminthosporium carbonum (ED₅₀: 15–20 µg/ml), and is synthesized in plant tissues in response to fungal infection or UV stress .

Properties

CAS No. |

57800-41-6 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

3-methoxy-4-(6-methoxy-1-benzofuran-2-yl)phenol |

InChI |

InChI=1S/C16H14O4/c1-18-12-5-3-10-7-16(20-14(10)9-12)13-6-4-11(17)8-15(13)19-2/h3-9,17H,1-2H3 |

InChI Key |

YCDZKMJZSGRQML-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C=C(O2)C3=C(C=C(C=C3)O)OC |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(O2)C3=C(C=C(C=C3)O)OC |

Other CAS No. |

57800-41-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Coumestrol

- Structure : Coumestrol (C₁₅H₁₂O₅) is a coumestan derivative featuring a fused benzofuran-dihydrofuran ring system, distinct from Vignafuran’s simpler 2-arylbenzofuran scaffold .

- Biosynthesis: Both compounds share a common intermediate (diarylacetylene) in synthetic routes , but coumestrol biosynthesis in plants likely diverges via oxidative cyclization of isoflav-3-enes, unlike this compound’s phenylpropanoid pathway .

Moracin M

- Structure : Moracin M (C₁₉H₁₆O₄) contains a 3',5'-dioxygenated aryl group attached to a benzofuran core, contrasting with this compound’s 4-hydroxy-2-methoxyphenyl substituent .

- Biosynthesis: Derived from stilbene precursors via oxidative cyclization in Morus alba, differing from this compound’s isoflavonoid origin .

Phaseollidin

- Structure : A pterocarpan (C₂₀H₁₈O₅) with a tetracyclic framework, structurally unrelated to benzofurans .

- Biosynthesis: Formed via isoflavanoid pathways in Lablab niger, independent of this compound’s route .

- Activity : Less potent than this compound (ED₅₀: 30–35 µg/ml against H. carbonum) .

Erypoegin H251

- Structure : A tetracylic benzofuran derivative synthesized via iodinated catechol intermediates, differing in complexity from this compound’s bicyclic system .

- Synthesis : Achieved through Pd-catalyzed carbonylative cyclization, unlike this compound’s TBAF-mediated ring closure .

- Activity : Antifungal activity unspecified but structurally tailored for bioactivity .

Data Tables

Table 1: Structural and Functional Comparison

Key Findings and Implications

- Structural Diversity : Benzofuran derivatives exhibit significant structural plasticity, enabling diverse biological roles. This compound’s simplicity contrasts with coumestrol’s fused rings and moracin’s oxygenation patterns.

- Activity Trends : this compound’s ED₅₀ surpasses phaseollidin and kievitone, suggesting benzofurans may optimize antifungal potency .

- Synthetic Utility : Common intermediates (e.g., diarylacetylenes) allow efficient synthesis of multiple benzofurans, highlighting strategies for drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.